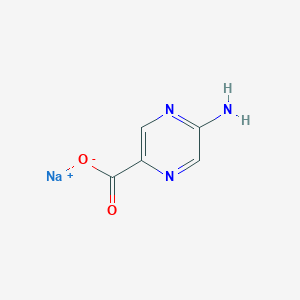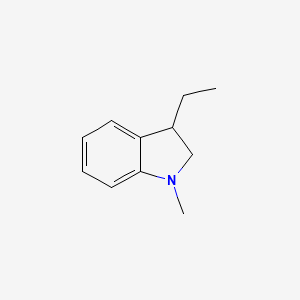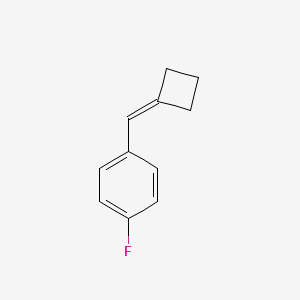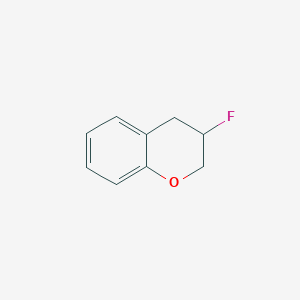
(S)-(3-Amino-4-methoxy-4-oxobutyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-(3-Amino-4-methoxy-4-oxobutyl)boronic acid is an organoboron compound with the molecular formula C5H12BNO4 This compound is characterized by the presence of a boronic acid group, an amino group, and a methoxy group attached to a butyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(3-Amino-4-methoxy-4-oxobutyl)boronic acid typically involves the reaction of boronic acid derivatives with appropriate amino and methoxy-containing precursors. One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild reaction conditions and high functional group tolerance . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-(3-Amino-4-methoxy-4-oxobutyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as halides and amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction of the amino group can produce primary amines.
Applications De Recherche Scientifique
(S)-(3-Amino-4-methoxy-4-oxobutyl)boronic acid has a wide range of scientific research applications, including:
Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of enzyme inhibitors.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of (S)-(3-Amino-4-methoxy-4-oxobutyl)boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction is particularly relevant in the design of enzyme inhibitors for therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-(3-Amino-4-hydroxy-4-oxobutyl)boronic acid
- (S)-(3-Amino-4-ethoxy-4-oxobutyl)boronic acid
- (S)-(3-Amino-4-propoxy-4-oxobutyl)boronic acid
Uniqueness
(S)-(3-Amino-4-methoxy-4-oxobutyl)boronic acid is unique due to the presence of the methoxy group, which can influence its reactivity and interaction with biological molecules. This structural feature can enhance its solubility and stability, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
390402-06-9 |
|---|---|
Formule moléculaire |
C5H12BNO4 |
Poids moléculaire |
160.97 g/mol |
Nom IUPAC |
[(3S)-3-amino-4-methoxy-4-oxobutyl]boronic acid |
InChI |
InChI=1S/C5H12BNO4/c1-11-5(8)4(7)2-3-6(9)10/h4,9-10H,2-3,7H2,1H3/t4-/m0/s1 |
Clé InChI |
LHKXGHNWQIKZII-BYPYZUCNSA-N |
SMILES isomérique |
B(CC[C@@H](C(=O)OC)N)(O)O |
SMILES canonique |
B(CCC(C(=O)OC)N)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Methyl-6-oxa-5-azaspiro[3.4]octane-7-carbonitrile](/img/structure/B11921155.png)
![2-(5H-Pyrrolo[2,3-b]pyrazin-6-yl)ethanol](/img/structure/B11921158.png)



![5-Methyl-5-azaspiro[3.5]nonan-8-one](/img/structure/B11921179.png)





![7-amino-1H-imidazo[4,5-b]pyridin-5(4H)-one](/img/structure/B11921221.png)

